3-Heptene, 7,7-diethoxy-, (3E)-
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Overview
Description
3-Heptene, 7,7-diethoxy-, (3E)-, also known as (E)-7,7-diethoxyhept-3-ene, is an organic compound with the molecular formula C11H22O2. It is a type of acetal, which is a functional group characterized by the presence of two ether groups attached to the same carbon atom. This compound is often used in the flavor and fragrance industry due to its pleasant aroma and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Heptene, 7,7-diethoxy-, (3E)-, can be synthesized through the reaction of 4-heptenal with ethanol in the presence of an acid catalyst. The reaction typically proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The reaction conditions often involve refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 3-Heptene, 7,7-diethoxy-, (3E)-, may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Heptene, 7,7-diethoxy-, (3E)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetals depending on the nucleophile used.
Scientific Research Applications
3-Heptene, 7,7-diethoxy-, (3E)-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for aldehydes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma and stability
Mechanism of Action
The mechanism of action of 3-Heptene, 7,7-diethoxy-, (3E)-, involves its interaction with various molecular targets and pathways. As an acetal, it can act as a protecting group for aldehydes, preventing unwanted reactions during synthesis. It can also interact with enzymes and receptors in biological systems, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Heptenal diethyl acetal, (4Z)-: A geometric isomer with different spatial arrangement of atoms.
4-Heptenal dimethyl acetal: Similar structure but with methyl groups instead of ethyl groups.
4-Heptenal dipropyl acetal: Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
3-Heptene, 7,7-diethoxy-, (3E)-, is unique due to its specific geometric configuration and the presence of ethyl groups, which contribute to its distinct chemical properties and applications. Its stability and pleasant aroma make it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
18492-66-5 |
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Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(E)-7,7-diethoxyhept-3-ene |
InChI |
InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7+ |
InChI Key |
BOALWZNGHWYCRG-BQYQJAHWSA-N |
SMILES |
CCC=CCCC(OCC)OCC |
Isomeric SMILES |
CC/C=C/CCC(OCC)OCC |
Canonical SMILES |
CCC=CCCC(OCC)OCC |
density |
0.840-0.860 |
18492-66-5 | |
physical_description |
colourless oily liquid with a mild, pleasant, herbaceous, fruit, melon-like odou |
solubility |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Synonyms |
(E)-4-Heptenal diethyl acetal |
Origin of Product |
United States |
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